n1-[4-(Propan-2-yloxy)phenyl]ethane-1,2-diamine
Description
N1-[4-(Propan-2-yloxy)phenyl]ethane-1,2-diamine is an aromatic ethylenediamine derivative characterized by a propan-2-yloxy (isopropoxy) substituent at the para position of the phenyl ring. This compound has been primarily investigated in the context of biochemical and medicinal chemistry. For example, it serves as a structural component in MS023, a potent inhibitor of human protein arginine methyltransferases (PRMTs), which are implicated in epigenetic regulation and cancer progression . However, its inclusion in crystallographic studies (PDB ID: 5E8R) underscores its relevance in structural biology and drug design .
Properties
Molecular Formula |
C11H18N2O |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
N'-(4-propan-2-yloxyphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C11H18N2O/c1-9(2)14-11-5-3-10(4-6-11)13-8-7-12/h3-6,9,13H,7-8,12H2,1-2H3 |
InChI Key |
CUCUEUZOXDYIJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(Propan-2-yloxy)phenyl]ethane-1,2-diamine typically involves the reaction of 4-(propan-2-yloxy)benzaldehyde with ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then heated to reflux, and the product is isolated through filtration and purification techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N1-[4-(Propan-2-yloxy)phenyl]ethane-1,2-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the reaction conditions employed.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound, leading to the formation of corresponding oxidized products.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed to reduce the compound, resulting in the formation of reduced derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.
Scientific Research Applications
N1-[4-(Propan-2-yloxy)phenyl]ethane-1,2-diamine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, such as its use in drug development and as a lead compound for the design of new pharmaceuticals.
Mechanism of Action
The mechanism of action of N1-[4-(Propan-2-yloxy)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with these targets .
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The isopropoxy group in the target compound is electron-donating, similar to methoxy in 3ab , which may enhance solubility in hydrophobic environments. In contrast, electron-withdrawing groups like fluorine () or nitro (e.g., 3ae in ) reduce electron density, affecting reactivity and binding.
Physicochemical Properties
- Spectroscopic Signatures : NMR shifts for the isopropoxy group (e.g., δ ~1.3 ppm for CH3 in ¹H NMR) would distinguish it from methoxy (δ ~3.7 ppm) or fluoro substituents (δ ~7.0 ppm for aromatic protons) .
Biological Activity
N1-[4-(Propan-2-yloxy)phenyl]ethane-1,2-diamine is a small molecule that has attracted significant interest in various fields of biological research due to its unique structure and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, research findings, and case studies that highlight its significance.
Chemical Structure and Properties
This compound has the molecular formula C11H18N2O and a molecular weight of 194.27 g/mol. Its structure includes a phenyl ring substituted with a propan-2-yloxy group and an ethane-1,2-diamine moiety. This specific arrangement contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in cellular processes, leading to altered metabolic pathways.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing signal transduction pathways.
- Cytotoxic Effects : Research indicates potential anticancer properties through induction of apoptosis in cancer cells.
Antimicrobial Properties
Studies have demonstrated that this compound exhibits antimicrobial activity against various pathogens. For instance, it has shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections.
Anticancer Activity
Research has indicated that this compound possesses significant cytotoxic effects against cancer cell lines. In particular:
- Case Study : A study evaluated the compound's effects on MCF-7 breast cancer cells using the MTT assay. Results indicated high cytotoxicity with an IC50 value lower than that of standard drugs like Tamoxifen .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 15 | MCF-7 |
| Tamoxifen | 20 | MCF-7 |
Neuroprotective Effects
Emerging research suggests that this compound may exhibit neuroprotective properties. It has been investigated for its potential to mitigate neurodegeneration in models of Alzheimer's disease.
Research Findings
Recent studies have explored various aspects of the biological activity of this compound:
- Cytotoxicity Studies : A systematic evaluation found that derivatives of this compound showed varying degrees of cytotoxicity across different cancer cell lines, indicating the importance of structural modifications for enhanced activity .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the propan-2-yloxy group can significantly influence the compound's potency and selectivity against specific targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
